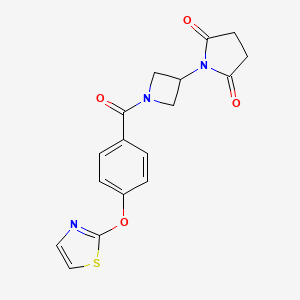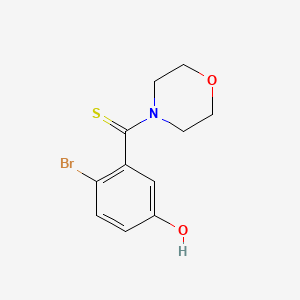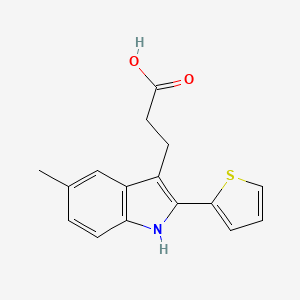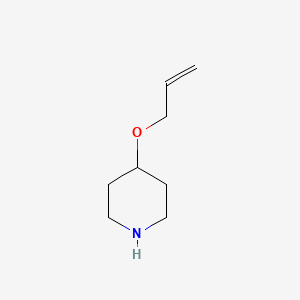
1-(1-(4-(Thiazol-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(1-(4-(Thiazol-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This compound also contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The thiazole ring, on the other hand, has many reactive positions where various reactions may take place due to its aromatic properties .Chemical Reactions Analysis
While specific chemical reactions involving “1-(1-(4-(Thiazol-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” are not detailed in the available resources, compounds with similar structures have been studied. For example, pyrrolidine derivatives have been synthesized through various reactions, including ring construction and functionalization .Scientific Research Applications
Coordination Chemistry and Biological Activity
Compounds containing heteroatoms like thiazole are pivotal in coordination chemistry, showcasing significant versatility in binding with metals and exhibiting a range of biological activities. For instance, the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has been thoroughly reviewed, emphasizing their potential in synthesizing complex compounds with notable spectroscopic, magnetic, and electrochemical properties, alongside biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
The incorporation of thiazole and pyrimidine rings into π-extended conjugated systems has shown to significantly enhance the creation of novel optoelectronic materials. These compounds exhibit remarkable electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Drug Discovery and Biological Profiles
Pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, have been recognized for their versatility in drug discovery. Their structure enables efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules and offering increased three-dimensional coverage. This unique structural aspect facilitates the design of bioactive molecules with target selectivity across various human diseases, highlighting the significance of these compounds in medicinal chemistry (Li Petri et al., 2021).
Chemical Synthesis and Transformation
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively reviewed, showcasing methods for creating these derivatives and their chemical and biological properties. These compounds exhibit a wide range of activities, such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, and antihypertensive effects, underscoring their potential in various scientific applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
properties
IUPAC Name |
1-[1-[4-(1,3-thiazol-2-yloxy)benzoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-14-5-6-15(22)20(14)12-9-19(10-12)16(23)11-1-3-13(4-2-11)24-17-18-7-8-25-17/h1-4,7-8,12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBCNIQYIDKGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(Thiazol-2-yloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)
![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)

![Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861625.png)



![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)


![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)

![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)
